molecular formula C12H18N2O B2607242 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol CAS No. 954279-15-3

1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Cat. No.: B2607242
CAS No.: 954279-15-3
M. Wt: 206.289
InChI Key: BYWDGTKESWRSML-UHFFFAOYSA-N
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Description

1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.289. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Tertiary amines like 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol have been synthesized and investigated for their corrosion inhibition efficiency on carbon steel. These compounds create a protective layer on the metal surface, significantly improving corrosion resistance (Gao, Liang, & Wang, 2007).
  • A palladium-catalyzed C–H bond aminoimidoylation reaction has been used to access 1-amino-3,4-dihydroisoquinolines, demonstrating the potential for efficient synthesis of this class of compounds (Xiong, Cai, Mei, & Wang, 2019).

Biological and Pharmacological Research

  • Certain 2-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives have shown significant anti-inflammatory activity in animal models. This highlights the potential therapeutic applications of compounds structurally related to this compound in treating inflammation (Odasso et al., 1977).
  • Synthesis techniques for 3,4-dihydroisoquinolines, to which this compound is related, have been explored for their potential in creating bioactive molecules, particularly in anticancer research (Chaumontet, Piccardi, & Baudoin, 2009).

Materials Science and Industrial Applications

  • The development of a manufacturing process for peptide-like amorphous compounds involving 3,4-dihydroquinolin-1(2H)-yl, closely related to this compound, shows its potential in large-scale pharmaceutical production, particularly for diabetes treatments (Sawai et al., 2010).

Antimicrobial and Psychotropic Activities

  • Compounds containing the 3,4-dihydroisoquinolin-2(1H)-yl group have been synthesized and demonstrated notable psychotropic, anti-inflammatory, and cytotoxic effects, indicating a wide range of potential pharmacological applications (Zablotskaya et al., 2013).

Mechanism of Action

It’s worth noting that compounds with a 1,2,3,4-tetrahydroisoquinoline (thiq) structure, which is present in the compound , have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that your compound might also have similar properties, but specific studies would be needed to confirm this.

Properties

IUPAC Name

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWDGTKESWRSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (17 g, 0.09 mol) in EtOH (300 mL) at −78° C. was slowly bubbled NH3 (g). The reaction mixture was then sealed and heated at 80° C. for 3 h. The reaction mixture was concentrated and the crude product was used in next step without further purification (18 g, Yield 96%). LCMS (m/z): 207.1 (M+1).
Quantity
17 g
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300 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A sealed vessel was charged with 2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (1.5 g, 7.9 mmol) and ammonium in ethanol (50 mL) was then added and the vessel sealed and heated at 80° C. for 2 h. After cooling to room temperature, solvents were evaporated to afford the desired product as a colorless oil (1.2 g, 73.7% yield). It was used in the next step without further purification. LCMS (m/z): 207.1 [M+H]+
Quantity
1.5 g
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0 (± 1) mol
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50 mL
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Yield
73.7%

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